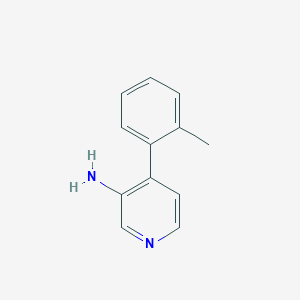

4-o-Tolyl-pyridin-3-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-(2-methylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3 |

InChI Key |

HZQQQDFNXAQFDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NC=C2)N |

Origin of Product |

United States |

Chemical Identity and Properties of 4 O Tolyl Pyridin 3 Ylamine

| Property | Value | Source |

| Molecular Formula | C12H12N2 | Calculated |

| Molecular Weight | 184.24 g/mol | Calculated |

Synthesis and Manufacturing

The synthesis of 4-o-Tolyl-pyridin-3-ylamine and its derivatives often involves multi-step reaction sequences starting from more common pyridine (B92270) precursors. A general approach involves the construction of the substituted pyridine ring followed by the introduction or modification of the amine functionality.

One documented synthetic route involves the use of 6-chloronicotinic acid as a starting material. google.com This acid can be converted to its corresponding amide, 6-chloro-4-o-tolyl-nicotinamide, which can then undergo further transformations to introduce the amino group at the 3-position. google.com Another approach might start with a pre-formed aminopyridine and introduce the o-tolyl group via a coupling reaction.

A specific example from patent literature describes the synthesis of a related derivative, 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine. This synthesis starts from 6-chloro-4-o-tolyl-nicotinamide, which is reacted with 1-methylpiperazine. The resulting nicotinamide (B372718) is then converted to the corresponding amine. google.com While this is a more complex derivative, it illustrates a potential pathway for synthesizing the core this compound structure.

Industrial-scale manufacturing would likely involve optimization of such laboratory-scale syntheses, focusing on cost-effective starting materials, high-yielding reaction steps, and purification methods suitable for large quantities.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-o-Tolyl-pyridin-3-ylamine is characterized by the presence of two key functional groups: the pyridine (B92270) ring and the primary aromatic amine.

The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov However, it is more susceptible to nucleophilic substitution, particularly at the 2- and 6-positions. nih.gov

The primary amino group at the 3-position is a versatile handle for a wide array of chemical transformations. It can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common step in the synthesis of more complex molecules. For example, derivatives have been prepared by reacting the amine with propionyl chloride or 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride. google.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. For instance, methylation of the amino group has been reported. google.com

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Coupling Reactions: The amine can participate in various coupling reactions to form larger, more complex structures.

Patent literature provides numerous examples of derivatization of the this compound scaffold. For instance, the amine has been used to synthesize a variety of amides and further substituted pyridine derivatives. google.comgoogle.com These derivatives are often intermediates in the synthesis of pharmacologically active compounds. google.com

Computational Chemistry and Theoretical Investigations of 4 O Tolyl Pyridin 3 Ylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods can accurately predict molecular geometries and thermodynamic stability. nih.gov For a molecule like 4-o-Tolyl-pyridin-3-ylamine, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals crucial structural details, such as the relative orientation of the tolyl and pyridine (B92270) rings. The dihedral angle between these two rings is a key parameter, influencing steric hindrance and electronic communication between the aromatic systems. DFT calculations for similar bi-aryl systems often show a twisted conformation to be the most stable, balancing the delocalization of π-electrons with the minimization of steric repulsion.

Thermodynamic parameters, including enthalpy, Gibbs free energy, and entropy, can also be computed, providing insights into the compound's stability under various conditions. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT This table presents hypothetical but realistic values for this compound based on standard values and calculations for similar aromatic amine structures.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N (Pyridine-Amine) Bond Length | ~1.38 Å | The length of the bond connecting the amino group to the pyridine ring. |

| C-C (Pyridine-Tolyl) Bond Length | ~1.49 Å | The length of the single bond connecting the two aromatic rings. |

| Pyridine-Tolyl Dihedral Angle | ~40-50° | The twist angle between the planes of the pyridine and o-tolyl rings. |

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. ups-tlse.fruci.edu This is crucial for understanding a molecule's response to light, including its absorption and emission spectra (e.g., UV-Visible spectroscopy). rsc.orgarxiv.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. chemrxiv.org

For this compound, TD-DFT would identify the primary electronic transitions, such as π-π* transitions within the aromatic rings and charge-transfer transitions between the electron-donating amino group and the pyridine ring. The results of these calculations include the excitation energy (often expressed in electronvolts, eV) and the oscillator strength, a measure of the transition's intensity. These theoretical predictions can be directly compared with experimental UV-Vis spectra to validate the computational model. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov

Table 2: Predicted Quantum Chemical Descriptors for this compound This table presents a conceptual framework of descriptors derived from FMO analysis, with values representative of similar aromatic amines.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. nih.gov |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. nih.gov |

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the tolyl ring, while the LUMO would be concentrated on the electron-accepting pyridine ring.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation and steric repulsion, by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuba.ar

The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uba.ar For this compound, NBO analysis could reveal:

Hyperconjugation: Interactions between the lone pair of the amino nitrogen (nN) and the antibonding π* orbitals of the pyridine ring, quantifying the electron-donating effect of the amino group.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.govchemrxiv.org

For this compound, an MD simulation would reveal the range of accessible conformations by exploring the rotational freedom around the C-C bond linking the two rings and the C-N bond of the amino group. This generates a "conformational landscape," which maps the different shapes the molecule can adopt and the energy associated with them. nih.gov Such simulations are vital for understanding how the molecule behaves in solution, how it might interact with biological targets like protein receptors, and how solvent molecules arrange themselves around it.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. sumitomo-chem.co.jpmdpi.com By calculating the potential energy surface for a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states—the high-energy species that represent the barrier to a reaction. mdpi.comrsc.org

For this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the nucleophilic amino group. For a given reaction, computational methods can:

Propose a Pathway: Suggest a step-by-step mechanism.

Locate Transition States: Identify the precise geometry of the energy maximum along the reaction coordinate.

Calculate Activation Energies: Determine the energy barrier (ΔG‡) that must be overcome for the reaction to proceed, which allows for the prediction of reaction rates.

For instance, studying the mechanism of N-alkylation would involve calculating the energy profile as an alkyl halide approaches the amino nitrogen, forming a transition state, and ultimately yielding the N-alkylated product. Comparing the activation energies for reactions at different sites (e.g., the amino nitrogen vs. the pyridine nitrogen) can predict the reaction's regioselectivity. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published computational studies specifically detailing the predicted spectroscopic parameters for the compound this compound. Research articles containing detailed theoretical investigations, including Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations, that would provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), or electronic absorption spectra (UV-Vis) for this specific molecule are not available.

While the methodologies for such predictions are well-established in the field of computational chemistry, their direct application to this compound has not been documented in accessible research. Computational approaches are frequently used to supplement experimental data and provide deeper insight into molecular structure and properties.

Vibrational Frequency Prediction : DFT calculations are a standard tool for predicting the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov These calculations can determine the normal modes of vibration and their corresponding frequencies, which often show good agreement with experimental data after the application of appropriate scaling factors. dtic.mil This analysis helps in the assignment of complex experimental spectra.

NMR Chemical Shift Prediction : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of organic molecules. ijcce.ac.ir These predicted values can be correlated with experimental data to aid in structure elucidation. mdpi.com

UV-Vis Spectra Prediction : Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. faccts.de It calculates the energies of vertical electronic excitations and their corresponding oscillator strengths, which determine the position and intensity of absorption bands. nih.govd-nb.info The choice of functional and the inclusion of solvent effects are critical for achieving accurate predictions that match experimental observations. nih.govmdpi.com

Although these powerful computational tools exist, the specific research findings and data tables for this compound are absent from the current body of scientific literature. Therefore, a detailed section on its predicted spectroscopic parameters, including data tables, cannot be generated at this time.

Coordination Chemistry of 4 O Tolyl Pyridin 3 Ylamine and Aminopyridine Ligands

Ligand Design Principles for Aminopyridine Systems

The design of aminopyridine ligands for coordination chemistry is a nuanced process governed by the interplay of steric and electronic factors, which can be fine-tuned to achieve desired properties in the resulting metal complexes. vot.plnih.gov Aminopyridine derivatives serve as versatile building blocks because their electronic and steric features can be systematically modified through substitution on the pyridine (B92270) ring and the amino group. vot.plnih.gov

Electronic Effects: The electronic nature of aminopyridine ligands is primarily influenced by the position of the amino group and the presence of other substituents on the pyridine ring. The amino group is an electron-donating group, which increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate to a metal center. In the case of 4-o-Tolyl-pyridin-3-ylamine, the amino group at the 3-position and the electron-donating o-tolyl group at the 4-position both contribute to the electron-richness of the pyridine nitrogen. This increased basicity can lead to stronger metal-ligand bonds. The electronic properties of the ligand framework can be further modified by introducing electron-withdrawing or electron-donating groups, which in turn affects the redox potential and reactivity of the metal center. rsc.orguni-freiburg.de

Steric Effects: Steric hindrance is a critical factor that influences the coordination geometry, stability, and reactivity of the metal complex. nih.gov The size and position of substituents can dictate the number of ligands that can fit around a metal center and can favor specific isomers. nih.gov For this compound, the o-tolyl group at the 4-position introduces significant steric bulk. This steric demand can prevent the formation of highly crowded coordination spheres and may influence the ligand's binding mode. For instance, bulky substituents can favor lower coordination numbers or create specific pockets around the metal ion, which is a key principle in designing catalysts for selective transformations. nih.gov

The strategic modification of these steric and electronic parameters allows for the rational design of ligands that can stabilize metals in unusual oxidation states, control reaction stereoselectivity, and form complexes with unique photophysical properties. nih.govnih.gov

Complexation Behavior with Transition Metal Ions

Aminopyridine ligands, including this compound, readily form stable complexes with a wide range of transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). scirp.orgekb.egekb.eg The formation of these coordination compounds is driven by the Lewis basicity of the nitrogen atoms in the ligand, which donate electron pairs to the Lewis acidic metal center. libretexts.org The resulting complexes exhibit diverse stoichiometries and geometries, which are dependent on the metal ion's preferred coordination number, the ligand-to-metal ratio used in the synthesis, and the reaction conditions. ekb.eg

Chelation Modes and Denticity of Aminopyridine Ligands

The versatility of aminopyridine ligands is evident in their diverse coordination modes and denticity. unacademy.com Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org Aminopyridines can function in several ways:

Monodentate: The ligand binds to the metal center through only one donor atom. Typically, this is the more basic pyridine nitrogen. libretexts.org This mode is common when the amino group is sterically hindered or when its nitrogen is a weaker donor. mdpi.comresearchgate.net For this compound, monodentate coordination via the pyridine nitrogen is a highly probable binding mode.

Bidentate (Chelating): The ligand binds to the metal center through two donor atoms simultaneously, forming a stable ring structure known as a chelate. libretexts.orglibretexts.org In aminopyridines, this typically involves both the pyridine nitrogen and the amino nitrogen. This chelation leads to thermodynamically more stable complexes, an observation known as the chelate effect. libretexts.org The ability of this compound to act as a bidentate ligand would depend on the metal ion's size and geometry, forming a four-membered chelate ring.

Bridging: The ligand can bridge two or more metal centers. For instance, in polymeric structures, the pyridine nitrogen might coordinate to one metal ion while the amino group coordinates to another. elsevierpure.com

The specific coordination mode adopted is influenced by factors such as the position of the amino group and the steric bulk of other substituents. mdpi.comresearchgate.net The o-tolyl group in this compound could sterically influence the feasibility of certain binding modes, potentially favoring monodentate or bridging coordination over chelation in some systems.

| Coordination Mode | Description | Denticity | Structural Implication |

|---|---|---|---|

| Monodentate | Binds through a single atom (typically pyridine N). mdpi.com | κ¹ libretexts.org | Forms simple monomeric complexes. |

| Bidentate (Chelating) | Binds through two atoms (pyridine N and amino N). libretexts.org | κ² libretexts.org | Forms stable, cyclic chelate structures. unacademy.com |

| Bridging | Links two different metal centers. elsevierpure.com | μ₂ | Leads to the formation of dimeric or polymeric structures. |

Stereochemistry and Isomerism in Metal-Aminopyridine Complexes

Coordination compounds often exhibit isomerism, where two or more compounds have the same chemical formula but a different arrangement of atoms. libretexts.orgtaylorfrancis.com For metal-aminopyridine complexes, particularly those with octahedral or square planar geometries, geometrical isomerism is common. ntu.edu.sg

cis and trans Isomerism: In complexes with a general formula of [MA₂B₄] or [MA₂B₂] (where M is the metal, and A and B are different ligands), the two 'A' ligands can be positioned adjacent to each other (cis) or opposite each other (trans). libretexts.orgcsbsju.edu For an octahedral complex containing two this compound ligands and four other monodentate ligands, both cis and trans isomers are possible. The sterically bulky o-tolyl group might create a preference for the trans isomer to minimize steric repulsion between the ligands.

fac and mer Isomerism: In octahedral complexes of the type [MA₃B₃], the three identical ligands can occupy the corners of one triangular face of the octahedron (facial or fac isomer) or they can lie in a plane that bisects the octahedron (meridional or mer isomer). csbsju.edu

The specific isomer that forms can be influenced by kinetic or thermodynamic factors, including solvent effects and the steric profile of the ligands involved.

Spectroscopic Characterization of Coordination Complexes and Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize metal-aminopyridine complexes and elucidate the nature of the metal-ligand bond. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the aminopyridine ligand. Upon complexation, the vibrational frequencies of the C=N and C=C bonds within the pyridine ring typically shift to higher wavenumbers. The stretching frequencies of the N-H bonds of the amino group also change upon coordination, providing evidence of its interaction with the metal center. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. ekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons on the aminopyridine ligand are sensitive to the coordination environment. Coordination to a metal center typically causes a downfield shift of the signals of the protons nearest to the coordination site. For paramagnetic complexes, NMR spectra show very broad signals, but their magnetic susceptibility can be measured using the Evans method. nsf.gov

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide insights into the d-orbital splitting and the geometry of the coordination sphere. The spectra often show d-d transitions, which are typically weak, and more intense charge-transfer bands (ligand-to-metal or metal-to-ligand). nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), EPR spectroscopy is used to probe the electronic environment of the metal ion. mdpi.com The g-values and hyperfine splitting patterns can provide information about the oxidation state of the metal and the symmetry of the complex.

| Technique | Observed Change | Information Gained |

|---|---|---|

| IR Spectroscopy | Shift in pyridine ring vibrations (ν(C=N), ν(C=C)); Appearance of M-N bands. ekb.eg | Confirmation of coordination; Identification of metal-ligand bonds. |

| NMR Spectroscopy | Downfield shift of proton signals near the coordination site. nsf.gov | Elucidation of solution structure for diamagnetic complexes. |

| UV-Visible Spectroscopy | Appearance of d-d transition and charge-transfer bands. nih.gov | Information on coordination geometry and electronic structure. |

Supramolecular Assembly and Hydrogen Bonding in Coordination Compounds

Beyond the primary coordination sphere, individual metal-aminopyridine complexes can act as building blocks for larger, well-ordered structures known as supramolecular assemblies. nih.govmdpi.com These extended networks are held together by non-covalent interactions, with hydrogen bonding playing a particularly crucial role. bit.edu.cnnih.gov

The amino group of the this compound ligand is a hydrogen bond donor (N-H), while the pyridine nitrogen (if uncoordinated) and potentially anionic co-ligands can act as hydrogen bond acceptors. elsevierpure.com These interactions can link adjacent complex units, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. nih.govnih.gov

Advanced Synthetic Applications of 4 O Tolyl Pyridin 3 Ylamine As a Building Block

Utilization in the Construction of Fused Heterocyclic Ring Systems

The strategic placement of the amino and tolyl groups on the pyridine (B92270) core makes 4-o-Tolyl-pyridin-3-ylamine a valuable starting material for annulation reactions, leading to the formation of various fused heterocyclic scaffolds with significant relevance in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous pharmaceutical agents. While the classical synthesis of this system involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction offers a more convergent and efficient approach. nih.govrsc.orgrug.nl This reaction brings together an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to rapidly assemble the 3-aminoimidazo[1,2-a]pyridine core. nih.govorganic-chemistry.orgbeilstein-journals.org

Although the GBB reaction traditionally utilizes 2-aminoazines, its principles can be conceptually extended to understand the construction of related fused systems. nih.gov The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then activated by the catalyst to facilitate the nucleophilic attack of the isocyanide. nih.gov Subsequent intramolecular cyclization and rearrangement yield the final fused heterocyclic product. The versatility of the GBB reaction allows for wide variation in all three components, making it a powerful tool for generating diverse chemical libraries. beilstein-journals.org

Table 1: Representative Groebke-Blackburn-Bienaymé (GBB) Reaction

| Amidine Component | Aldehyde | Isocyanide | Catalyst | Product Scaffold |

|---|

This table illustrates a general GBB reaction, a powerful method for synthesizing imidazo[1,2-a]pyridine derivatives.

Pyrazolo[3,4-b]pyridine and Related Pyrazolopyridine Scaffolds

The pyrazolo[3,4-b]pyridine framework is of significant interest due to its structural similarity to purine (B94841) bases, leading to a wide range of biological activities. mdpi.commdpi.com Synthetic strategies to access this scaffold can involve building the pyridine ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring onto a pyridine precursor. cdnsciencepub.com

One of the most common methods involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comresearchgate.net For instance, the reaction between 5-amino-1-phenyl-pyrazole and various α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) has been shown to produce 4-substituted pyrazolo[3,4-b]pyridines. mdpi.com Another effective one-pot strategy involves reacting 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination in a superbasic medium (t-BuOK/DMSO) to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov These methods highlight the modularity and efficiency in constructing this important heterocyclic system.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Pyridine/Pyrazole Precursor | Reaction Partner | Conditions | Product Scaffold | Yield |

|---|---|---|---|---|

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketone | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28% mdpi.com |

Triazolo[1,5-a]pyridine Derivatives

The synthesis of nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines, another class of biologically relevant heterocycles, typically originates from 2-aminopyridine derivatives. organic-chemistry.org Established methods involve the transformation of the 2-amino group into a functionality that can undergo cyclization to form the fused triazole ring.

One such method is the cyclization of N-(pyrid-2-yl)formamidoximes, which can be achieved under mild conditions using trifluoroacetic anhydride. organic-chemistry.orgresearchgate.net Another powerful approach is the intramolecular oxidative N-N bond formation. For example, N-(pyridin-2-yl)benzimidamides, derived from 2-aminopyridines, can be cyclized to form 1,2,4-triazolo[1,5-a]pyridines using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or an iodine/potassium iodide (I₂/KI) system. organic-chemistry.org While these methods are highly effective, they are specific to starting materials derived from 2-aminopyridines, and the direct synthesis from 3-aminopyridine (B143674) isomers like this compound is not the conventional route for this specific fused system. A newer, catalyst-free method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. nih.gov

Quinazoline and Quinazolinone Frameworks

The construction of a quinazoline-like ring fused to a pyridine core results in a pyridopyrimidine scaffold. The synthesis of these structures can be achieved through annulation reactions starting from appropriately substituted aminopyridines. A versatile and widely used method for constructing such fused pyridine rings is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.netwikipedia.orgnih.gov

In the context of this compound, this compound can serve as the "amino-ketone" equivalent for building a fused pyrimidine (B1678525) ring. By reacting a 3-aminopyridine with reagents that provide the remaining atoms of the pyrimidine ring, various pyridopyrimidine derivatives can be synthesized. For example, multicomponent reactions involving 2-aminopyridines, aldehydes, and active methylene compounds are known to produce pyridopyrimidine systems. rsc.org Similarly, reacting 5-aminopyrimidines (an analogous substrate) with α,β-unsaturated aldehydes or malonate derivatives can lead to the formation of pyrido[3,2-d]pyrimidines. rsc.org These strategies underscore the utility of aminopyridines as key building blocks for constructing these important bicyclic heterocycles.

Participation in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single, efficient step. beilstein-journals.org this compound is a suitable substrate for various MCRs, enabling the rapid generation of diverse molecular scaffolds.

The Groebke-Blackburn-Bienaymé (GBB) reaction, as mentioned previously, is a prime example of an MCR that builds imidazo[1,2-a] fused heterocycles. nih.govbeilstein-journals.orgmdpi.com This reaction demonstrates the power of MCRs to achieve significant molecular complexity in a convergent manner. The use of an aminopyridine, an aldehyde, and an isocyanide allows for three points of diversity, making it an ideal tool for creating libraries of compounds for drug discovery and other applications. rug.nlorganic-chemistry.org The reaction is often facilitated by catalysts such as scandium triflate (Sc(OTf)₃) and can be performed under various conditions, including microwave irradiation to accelerate the process. beilstein-journals.orgmdpi.com

The utility of aminopyridines extends to other MCRs as well. For instance, a one-pot, three-component reaction for synthesizing imidazo[1,2-a]pyridines can be achieved using ynals, pyridin-2-amines, and alcohols or thiols in a metal-free process. figshare.com Such reactions highlight the efficiency and atom economy of MCR strategies in modern organic synthesis.

Strategies for Late-Stage Functionalization and Molecular Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govscispace.com Derivatives of this compound, once incorporated into larger scaffolds, are amenable to various LSF techniques.

C-H functionalization is a key LSF strategy. For azines like pyridine, metal-catalyzed C-H activation can introduce new functional groups directly onto the heterocyclic ring. nih.govscispace.com This allows for the diversification of the core structure, potentially modulating its biological activity or physicochemical properties. For a molecule containing the 4-o-tolyl-pyridin-3-yl moiety, C-H bonds on both the pyridine and the tolyl ring could be targeted for functionalization.

Another LSF approach involves directed ortho lithiation. By first converting the amino group of the pyridine into a directing group, such as a pivaloylamide, it is possible to achieve regiospecific deprotonation at the adjacent C-2 position. acs.org The resulting lithiated intermediate can then be trapped with various electrophiles, introducing a wide range of substituents with high precision. These advanced synthetic methods provide powerful tools for exploring the chemical space around the core this compound scaffold.

Development of Novel Pyridine Derivatives through Advanced Coupling Reactions

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. As a versatile building block, this compound offers multiple reactive sites that can be exploited for the construction of complex molecular architectures. Advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, provide powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds. These methodologies can be effectively applied to this compound to generate novel pyridine derivatives with potentially valuable biological and photophysical properties.

The amino group at the C3 position and the hydrogen atoms on the pyridine ring, particularly at the C2 and C6 positions, are amenable to functionalization through various coupling strategies. Furthermore, the inherent reactivity of the pyridine nitrogen can influence the electronic properties of the molecule and the regioselectivity of these transformations.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be converted into a suitable coupling partner, such as a halopyridine derivative. For instance, selective halogenation of the pyridine ring at the C2 or C6 position would provide the necessary electrophilic handle.

Once the halogenated derivative of this compound is synthesized, it can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Hypothetical Reaction Scheme:

A plausible synthetic route would involve the initial bromination of this compound to yield 2-bromo-4-o-tolyl-pyridin-3-ylamine. This intermediate could then be subjected to Suzuki-Miyaura coupling conditions with various arylboronic acids.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 2-bromo-4-o-tolyl-pyridin-3-ylamine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 78 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 88 |

Buchwald-Hartwig Amination: Formation of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide or triflate and an amine. The primary amino group of this compound makes it an ideal nucleophilic partner for this transformation. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-amino position, leading to a diverse library of N-substituted pyridine derivatives.

The selection of the palladium precursor, phosphine (B1218219) ligand, and base is critical to the success of the Buchwald-Hartwig amination, influencing reaction rates, yields, and functional group tolerance.

Hypothetical Reaction Scheme:

This compound can be directly coupled with various aryl bromides in the presence of a suitable palladium catalyst system.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 82 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 93 |

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium species in the presence of a base. Similar to the Suzuki-Miyaura coupling, application of the Heck reaction to this compound would necessitate its prior conversion to a halo-derivative. The resulting vinylated pyridine derivatives are valuable intermediates that can undergo further transformations, such as cyclization or polymerization.

The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the nature of the substrates, the catalyst system, and the reaction conditions.

Hypothetical Reaction Scheme:

Following the halogenation of this compound, for example to 2-bromo-4-o-tolyl-pyridin-3-ylamine, it could be coupled with various alkenes.

Table 3: Hypothetical Heck Reaction of 2-bromo-4-o-tolyl-pyridin-3-ylamine with Various Alkenes

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 88 |

| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 70 |

| 4 | Cyclohexene | Pd(OAc)₂ | - | Et₃N | NMP | 65 |

Q & A

Q. What are the key structural features of 4-o-Tolyl-pyridin-3-ylamine, and how are they validated experimentally?

The compound consists of a pyridine ring substituted with an amine group at position 3 and an o-tolyl group (methyl-substituted phenyl) at position 3. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths, angles, and torsional conformations. Notably, the o-tolyl group’s steric effects often influence molecular packing, which can be analyzed via crystallographic data.

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typical:

- Step 1 : Suzuki-Miyaura coupling between 3-aminopyridine and o-tolylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) to form the aryl-pyridine backbone .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Step 3 : Characterization via melting point analysis (e.g., mp 149–152.5°C for analogous pyridin-3-ylamines ) and spectroscopic methods.

Q. How do researchers assess the solubility and stability of this compound in different solvents?

Solubility is evaluated using UV-Vis spectroscopy or gravimetric methods in solvents like DMSO, methanol, and chloroform. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored by HPLC or LC-MS . For polar aprotic solvents like DMSO, solubility is often higher due to hydrogen bonding with the amine group.

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how are they resolved?

Challenges include:

- Disorder in the o-tolyl group : Resolved by partitioning the disordered atoms and refining occupancy factors iteratively .

- Hydrogen bonding ambiguity : The amine group’s hydrogen positions are modeled using geometric restraints (AFIX commands in SHELXL) and validated via Hirshfeld surface analysis .

- Thermal motion artifacts : Anisotropic displacement parameters (ADPs) are constrained for non-hydrogen atoms to improve refinement stability .

Q. How can contradictory biological activity data for this compound derivatives be analyzed methodologically?

Contradictions (e.g., varying IC₅₀ values in antiviral assays) require:

- Dose-response curve normalization : Data from different labs are standardized using positive controls (e.g., ribavirin for antiviral studies) .

- Meta-analysis : Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers or batch effects in cytotoxicity data .

- Structural-activity reconciliation : Molecular docking studies (e.g., using AutoDock Vina) correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity discrepancies .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity challenges in Suzuki couplings are addressed via:

- Pre-functionalization : Protecting the amine group with tert-butoxycarbonyl (Boc) to prevent undesired coordination with palladium catalysts .

- Ligand screening : Bulky ligands like SPhos enhance selectivity for the 4-position by sterically hindering alternative sites .

- Microwave-assisted synthesis : Reduced reaction times minimize side-product formation (e.g., diarylation byproducts) .

Q. How do researchers validate the purity of this compound for pharmacological assays?

Beyond standard HPLC (>95% purity), advanced methods include:

- Chiral chromatography : To exclude enantiomeric impurities (if applicable) using Chiralpak columns .

- Elemental analysis : Combustion analysis (C, H, N) confirms stoichiometric consistency with theoretical values (e.g., C₁₁H₁₀N₂ requires C 77.61%, H 5.92%, N 16.47%) .

- Trace metal analysis : ICP-MS ensures absence of residual palladium (<10 ppm) from synthetic steps .

Methodological Considerations

Q. What computational tools are used to predict the physicochemical properties of this compound?

- LogP calculation : Tools like MarvinSketch or ACD/Labs estimate lipophilicity (critical for blood-brain barrier penetration studies) .

- pKa prediction : SPARC or ChemAxon software models the amine group’s basicity (~4.5–5.0 in water) .

- Molecular dynamics (MD) simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments .

Q. How are synthetic byproducts of this compound identified and quantified?

- LC-MS/MS : Detects low-abundance byproducts (e.g., di-aminated derivatives) via fragmentation patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar impurities .

- Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene | 110 | 62 | |

| Pd(OAc)₂ | SPhos | DMF | 80 | 78 | |

| PdCl₂(dppf) | XPhos | Dioxane | 100 | 85 |

Table 2 : Biological Activity of Derivatives

| Derivative | Target (IC₅₀, μM) | Selectivity Index | Assay Type | Reference |

|---|---|---|---|---|

| 4-Fluoro analog | 0.45 | >100 | Antiviral (RNA) | |

| 6-Methyl analog | 1.2 | 35 | Anticancer | |

| 3-Nitro analog | 5.8 | 12 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.